Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate
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Overview
Description
Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is an organic compound with a complex structure that includes cyano, dimethylamino, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate typically involves the condensation of N,N-dimethylformamide dimethyl acetal with ethyl 2-cyano-3-ethoxypenta-2,4-dienoate . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The cyano and dimethylamino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Ethyl 2-cyano-5-dimethylamino-3-phenylpenta-2,4-dienoate: This compound has a phenyl group instead of an ethoxy group, which alters its chemical properties and applications.
2-Cyano-5-(dimethylamino)-4-phenylpenta-2,4-dienamide:
Uniqueness: Ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C12H18N2O3/c1-5-16-11(7-8-14(3)4)10(9-13)12(15)17-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
NIMVJEVMCSOWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C=CN(C)C |
Origin of Product |
United States |
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